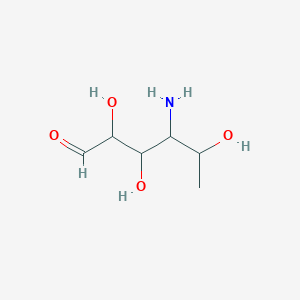

4-Amino-4,6-dideoxyhexose

CAS No.: 11037-48-2

Cat. No.: VC20557117

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 11037-48-2 |

|---|---|

| Molecular Formula | C6H13NO4 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 4-amino-2,3,5-trihydroxyhexanal |

| Standard InChI | InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3 |

| Standard InChI Key | UEHGPSGGFKLPTD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(C(C=O)O)O)N)O |

Introduction

Chemical Structure and Isomeric Variants

Core Molecular Architecture

4-Amino-4,6-dideoxyhexose (C₆H₁₃NO₄) belongs to the family of deoxyamino sugars, distinguished by the replacement of hydroxyl groups at positions 4 and 6 with hydrogen atoms and an amino group at position 4. The sugar exists in two primary stereoisomeric forms:

-

4-Amino-4,6-dideoxy-D-glucose (D-Qui4N): Characterized by the glucose configuration (C-2 hydroxyl in equatorial position).

-

4-Amino-4,6-dideoxy-D-galactose (D-Fuc4N): Features the galactose configuration (C-2 hydroxyl in axial position) .

The N-acetylated derivatives of these isomers, such as 4-acetamido-4,6-dideoxy-D-galactose (D-Fuc4NAc), are common in bacterial polysaccharides .

Table 1: Structural Comparison of 4-Amino-4,6-Dideoxyhexose Isomers

Occurrence in Bacterial Lipopolysaccharides

Role in O-Antigen Diversity

The O-antigen component of LPS is a hotspot for structural variation, enabling bacteria to evade host immune responses. 4-Amino-4,6-dideoxyhexose contributes to this diversity through its incorporation into O-polysaccharides:

-

In Aeromonas hydrophila serogroup O6, the O-antigen contains 4-acetamido-4,6-dideoxy-L-mannose (L-Rhap4NAc), a rare L-configured isomer. This sugar forms trisaccharide repeating units with α-D-GalpNAc and α-L-Rhap4NAc residues, defining serogroup specificity .

-

Escherichia coli strains O7 and O10 produce D-Qui4N and D-Fuc4N, respectively, in their LPS. These isomers were first differentiated via chromatographic comparisons with synthetic standards .

Table 2: Bacterial Species and 4-Amino-4,6-Dideoxyhexose Variants

| Bacterial Species | Isomer Identified | LPS Serogroup | Reference |

|---|---|---|---|

| Aeromonas hydrophila | L-Rhap4NAc | O6 | |

| Escherichia coli O7 | D-Qui4N | O7 | |

| Escherichia coli O10 | D-Fuc4N | O10 |

Biosynthetic Pathways and Enzymatic Regulation

dTDP-Activated Precursor Synthesis

The biosynthesis of 4-amino-4,6-dideoxyhexose begins with glucose-1-phosphate, which undergoes a four-step enzymatic modification to form dTDP-activated intermediates:

-

Glucose-1-phosphate → dTDP-D-glucose (catalyzed by RmlA).

-

Dehydration at C-4 and C-6 (RmlB/D), yielding dTDP-4-keto-6-deoxy-D-glucose.

-

Transamination at C-4 (VioA), introducing the amino group to form dTDP-D-Qui4N .

-

N-Acetylation (VioB), producing dTDP-D-Qui4NAc for incorporation into O-antigens .

In Aeromonas, an analogous pathway generates dTDP-L-Rhap4NAc, requiring stereospecific enzymes to establish the L-configuration .

Biological and Immunological Significance

Immune Evasion Mechanisms

The presence of 4-amino-4,6-dideoxyhexose in O-antigens limits antibody cross-reactivity, allowing bacterial populations to persist in immunocompetent hosts. For example:

-

A. hydrophila O6’s L-Rhap4NAc-containing O-polysaccharide is unrecognized by antibodies targeting common D-configured sugars, conferring a survival advantage in aquatic environments .

-

E. coli O7 and O10 exploit D-Qui4N and D-Fuc4N to avoid phagocytosis, as these isomers are absent in mammalian glycans .

Analytical Techniques for Structural Elucidation

Chromatographic and Spectroscopic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify partially methylated alditol acetates derived from hydrolyzed polysaccharides. The 4-amino-4,6-dideoxyhexose produces characteristic fragments at m/z 118 and 275 .

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes D- and L-isomers via glycosylation shifts. For L-Rhap4NAc, the C-2 signal appears at δ 70.5 ppm, whereas D-Fuc4N resonates at δ 72.1 ppm .

-

Periodate-Hypoiodite Oxidation: Sequential oxidation cleaves vicinal diols, confirming the absence of hydroxyl groups at C-4 and C-6 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume